

Commercial availability and suppliers of 4-Bromo-2-(trifluoromethoxy)anisole

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Compound of Interest

Compound Name: 4-Bromo-2-(trifluoromethoxy)anisole

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An In-depth Technical Guide to **4-Bromo-2-(trifluoromethoxy)anisole** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on **4-Bromo-2-(trifluoromethoxy)anisole**. We will delve into its chemical properties, commercial availability, applications, and safe handling protocols, providing the field-proven insights necessary for its effective utilization in the laboratory.

Introduction: A Molecule of Strategic Importance

4-Bromo-2-(trifluoromethoxy)anisole (CAS No. 853771-88-7) is a substituted anisole derivative that has garnered significant interest as a building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.^[1] Its chemical architecture is distinguished by three key functional groups attached to a benzene ring:

- A bromo group (-Br) at the C4 position, which serves as a versatile synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of molecular complexity.
- A methoxy group (-OCH₃) at the C1 position, an electron-donating group that influences the reactivity of the aromatic ring.

- A trifluoromethoxy group (-OCF₃) at the C2 position. This group is of paramount importance in modern drug design.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3]

The strategic placement of these groups makes **4-Bromo-2-(trifluoromethoxy)anisole** a highly valuable precursor for creating novel compounds with tailored physicochemical and biological properties. It has been employed in the biological evaluation of potential antitumor agents, highlighting its relevance in contemporary drug discovery pipelines.[4][5][6]

Physicochemical Properties and Specifications

A thorough understanding of a chemical's properties is fundamental to its successful application. The key identifiers and typical specifications for **4-Bromo-2-(trifluoromethoxy)anisole** are summarized below.

Property	Value	Source(s)
CAS Number	853771-88-7	[5][7]
Molecular Formula	C ₈ H ₆ BrF ₃ O ₂	[5][7]
Molecular Weight	271.03 g/mol	[5]
IUPAC Name	4-bromo-1-methoxy-2-(trifluoromethoxy)benzene	[5]
Appearance	Clear, colorless liquid	[8]
Typical Purity	≥95% to ≥98%	[7][8]
Refractive Index	~1.4800-1.4840 @ 20°C	[8]
Solubility	Insoluble in water	[5][6]
Storage	Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Recommended storage temperature: 2-8°C.	[5][9]

Commercial Availability and Sourcing

4-Bromo-2-(trifluoromethoxy)anisole is readily available from a variety of chemical suppliers catering to the research and development community. When sourcing this reagent, it is crucial to request and review the Certificate of Analysis (CoA) to confirm that the purity and specifications meet the requirements of your intended application.

Supplier	Example Catalog Number(s)	Typical Purity/Grade	Notes
Thermo Scientific Chemicals	H32645.06, AAH3264503	98%	Formerly part of the Alfa Aesar portfolio. [4] [5] [8]
Fisher Scientific	AAH3264503	98%	Distributor for Thermo Scientific Chemicals. [5]
Matrix Scientific	066627	95%	Provides a Certificate of Analysis with lot-specific data. [7]
BLD Pharm	BD235775	≥97%	Offers various quantities for R&D and scale-up. [9]
CP Lab Safety	-	98%	For professional, research, or industrial use only. [10]

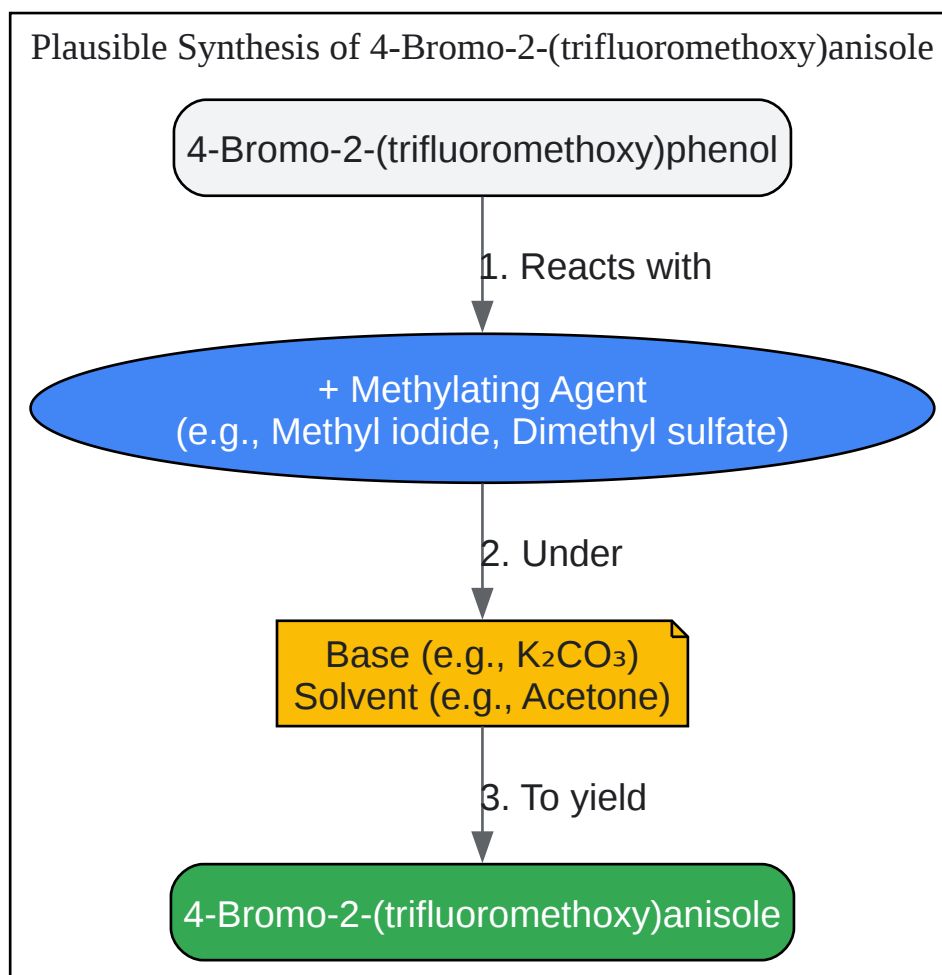
Note: Availability, catalog numbers, and pricing are subject to change. Always verify with the supplier.

Synthetic Utility and Reaction Pathways

The primary utility of **4-Bromo-2-(trifluoromethoxy)anisole** lies in its role as an intermediate. The bromine atom is the key reactive site for constructing larger, more complex molecules.

Plausible Synthetic Route

While specific, detailed syntheses are proprietary or found within patent literature, a logical retrosynthetic analysis suggests a pathway involving the O-methylation of a corresponding phenol precursor.



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Caption: A plausible synthetic pathway for the target compound.

Application in Cross-Coupling Reactions

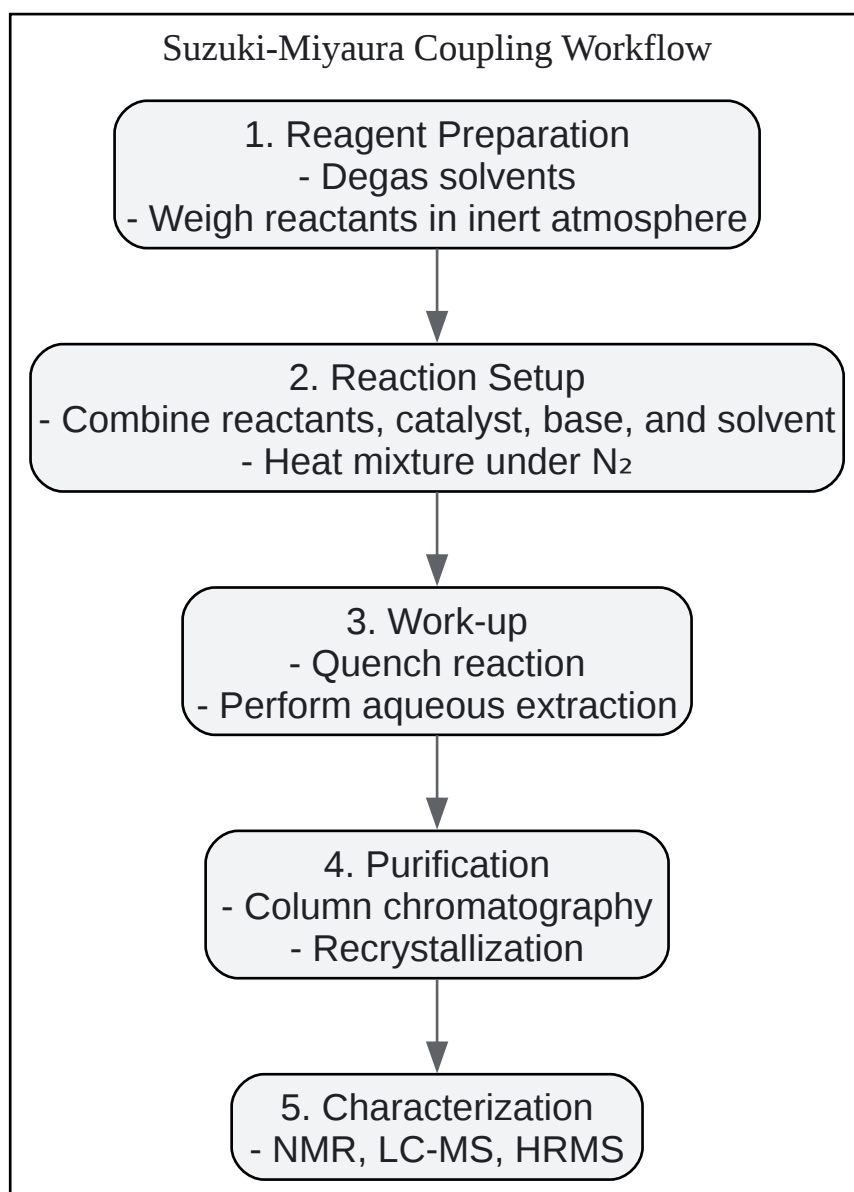
A common and powerful application for this molecule is the Suzuki-Miyaura cross-coupling reaction. This protocol allows for the formation of a carbon-carbon bond, linking the anisole core to another organic fragment, which is a cornerstone of modern medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for using **4-Bromo-2-(trifluoromethoxy)anisole** as a substrate in a Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4'-methoxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid.

Workflow Diagram:



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Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

- Inert Atmosphere Preparation:
 - Action: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
 - Causality: The palladium catalyst used in the reaction is sensitive to oxygen, which can lead to its deactivation and significantly lower the reaction yield. An inert atmosphere is critical for catalytic efficiency.
- Reagent Addition:
 - Action: To the flask, add:
 - **4-Bromo-2-(trifluoromethoxy)anisole** (1.0 eq.)
 - (4-(Methoxycarbonyl)phenyl)boronic acid (1.2 eq.)
 - Palladium catalyst, e.g., $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.)
 - Base, e.g., K_2CO_3 (2.5 eq.)
 - A degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1 ratio).
 - Causality: The boronic acid is the coupling partner. The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle. The base is required to activate the boronic acid and facilitate the transmetalation step. The solvent system is chosen to ensure all reactants are sufficiently soluble.
- Reaction Execution:
 - Action: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions or degradation.
- Aqueous Work-up and Extraction:
 - Action: Once complete, cool the mixture to room temperature. Quench by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Causality: The work-up removes inorganic salts (base, boronic acid byproducts) and water-soluble impurities. Drying the organic layer is essential before solvent removal to prevent contamination of the product with water.
- Purification:
 - Action: Purify the crude residue via flash column chromatography on silica gel.
 - Causality: This step separates the desired product from unreacted starting materials, catalyst residues, and other organic byproducts, yielding a pure compound.

Safety and Handling

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification:

- Causes skin irritation (H315).[\[6\]](#)[\[11\]](#)
- Causes serious eye irritation (H319).[\[6\]](#)[\[11\]](#)

Recommended Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[\[11\]](#)
[\[12\]](#)

- Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Flame-retardant clothing may be advised.[12]
- Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]

First-Aid Measures:

- If Inhaled: Move the person to fresh air.[11]
- In Case of Skin Contact: Immediately remove contaminated clothing and rinse the skin thoroughly with water.[11]
- In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11]
- If Swallowed: Rinse mouth with water. Do not induce vomiting.[11]

Conclusion

4-Bromo-2-(trifluoromethoxy)anisole is a strategically important building block for chemical synthesis, offering a reliable entry point to novel molecular architectures. Its trifluoromethoxy group provides a powerful tool for modulating the properties of target molecules in drug discovery and materials science.[3] By understanding its commercial availability, physicochemical properties, and safe handling protocols, researchers can confidently and effectively integrate this valuable reagent into their synthetic programs to drive innovation.

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